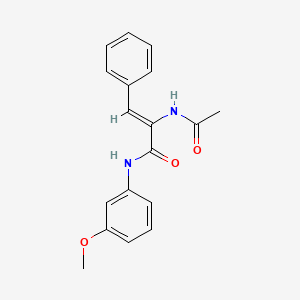

(2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide

Description

(2Z)-2-(Acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide is a synthetic enamide derivative characterized by a Z-configured α,β-unsaturated carbonyl system. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.35 g/mol. The compound features:

- A 3-methoxyphenyl group attached to the amide nitrogen.

- An acetylated amino group at the α-position of the enamide.

- A phenyl substituent at the β-position.

The methoxy group enhances solubility via polar interactions, while the acetyl amino moiety may contribute to hydrogen bonding with biological targets. This structural framework is common in medicinal chemistry for designing kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name |

(Z)-2-acetamido-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13(21)19-17(11-14-7-4-3-5-8-14)18(22)20-15-9-6-10-16(12-15)23-2/h3-12H,1-2H3,(H,19,21)(H,20,22)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDURXBBELTJQK-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416819 | |

| Record name | ZINC04483128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5375-42-8 | |

| Record name | ZINC04483128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide, also known by its CAS number 5375-42-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O

- Molecular Weight : 310.3471 g/mol

- Structure : The compound features an acetylamino group and a methoxyphenyl moiety, which contribute to its biological activities.

Biological Activity

The biological activity of (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide has been explored primarily in the context of its neuropharmacological effects.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuroleptic-like activity. For instance, studies on related compounds demonstrate their ability to inhibit exploratory behavior and conditioned responses in animal models, suggesting potential applications in treating psychiatric disorders .

Mechanism of Action :

The proposed mechanism involves the modulation of dopaminergic pathways, which are critical in the regulation of mood and behavior. This is supported by findings showing that certain derivatives can antagonize dopamine receptor activity, leading to decreased hyperactivity and improved behavioral responses .

Case Studies

-

Anticonvulsant Activity :

- A study on cinnamamide derivatives highlighted the anticonvulsant properties of related compounds in various animal models. While specific data on (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide is limited, the structural similarities suggest potential efficacy against seizures .

- In preclinical trials, derivatives showed significant activity in models such as maximal electroshock tests and kindling models, indicating their potential as anticonvulsants .

-

Cytotoxicity Evaluation :

- Safety profiles were assessed through cytotoxicity tests in cell lines (HepG2 and H9c2), demonstrating that compounds with similar structures maintained safety at concentrations up to 100 µM . This suggests that (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide may also exhibit a favorable safety profile.

Comparative Analysis

| Property | (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | Related Compounds |

|---|---|---|

| Molecular Formula | C18H18N2O | Varies |

| Molecular Weight | 310.3471 g/mol | Varies |

| Anticonvulsant Activity | Potential based on structure | Confirmed in studies |

| Cytotoxicity | Safe up to 100 µM | Safe at similar concentrations |

| Neuroleptic Activity | Proposed based on dopaminergic modulation | Confirmed in animal studies |

Scientific Research Applications

Biological Activities

Research has indicated that (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, particularly against specific cancer cell lines. Its ability to inhibit cell proliferation has been noted, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, which could have implications for treating inflammatory diseases .

- Neuroprotective Properties : Some studies indicate that (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide may protect neuronal cells from damage, suggesting its potential use in neurodegenerative disease research .

Applications in Medicinal Chemistry

The unique structure of (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide allows it to serve multiple roles in medicinal chemistry:

- Lead Compound Development : Its biological activities make it a suitable lead compound for the development of new pharmaceuticals targeting cancer and inflammatory diseases.

- Drug Design : The compound can be modified to enhance its efficacy and reduce toxicity, paving the way for novel therapeutic agents.

Case Studies

Several case studies have documented the effects and potential applications of (2Z)-2-(acetylamino)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential for treating chronic inflammatory conditions. |

| Study 3 | Neuroprotection | Reported protective effects against oxidative stress-induced neuronal cell death, indicating possible therapeutic applications in neurodegenerative diseases. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Substituent Effects

- Methoxy vs. Methyl Groups : The 3-methoxyphenyl group in the target compound provides greater polarity and hydrogen-bonding capacity compared to the 4-methylphenyl analog (). This difference may translate to higher aqueous solubility and distinct target affinity .

- The trifluoromethyl group further improves metabolic stability .

Stereochemical Considerations

The Z-configuration of the enamide in the target compound ensures a planar geometry, optimizing conjugation and electronic effects. In contrast, compounds with mixed Z/E configurations (e.g., ) may exhibit conformational instability, affecting binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.